molecular formula C19H24O3 B1244572 Miltipolone CAS No. 131086-61-8

Miltipolone

Cat. No.: B1244572
CAS No.: 131086-61-8
M. Wt: 300.4 g/mol
InChI Key: QCERTNNJMAPQRG-BXWFABGCSA-N
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Biochemical Analysis

Biochemical Properties

Miltipolone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been identified as a broad-spectrum inhibitor against the growth of cancer cells . The nature of these interactions involves binding to specific sites on the enzymes and proteins, thereby inhibiting their activity and leading to cytotoxic effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways that regulate cell death and survival . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes . This inhibition results in the accumulation of toxic metabolites, which ultimately induces cell death . Furthermore, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its cytotoxic activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth . At high doses, this compound can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux by altering the activity of key enzymes involved in cellular metabolism . Additionally, this compound influences metabolite levels by modulating the production and degradation of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the localization and accumulation of this compound, influencing its cytotoxic activity . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target cells and tissues to exert its effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to interact with its target biomolecules and exert its cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Miltipolone can be synthesized through a series of chemical reactions involving the extraction and isolation from the root of Salvia miltiorrhiza. The structure of this compound has been determined using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods

Currently, the primary method of obtaining this compound is through the extraction from Salvia miltiorrhiza. Industrial production methods are still under development, focusing on optimizing the yield and purity of the compound through advanced extraction and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Miltipolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives, each with distinct biological activities. These products are of significant interest in medicinal chemistry for their potential therapeutic applications .

Scientific Research Applications

Miltipolone has a wide range of scientific research applications, including:

    Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the synthesis of novel compounds.

    Biology: The cytotoxic properties of this compound make it a valuable compound for studying cell biology and cancer research.

    Medicine: this compound’s potential as an anticancer agent is being explored, with studies focusing on its mechanism of action and therapeutic efficacy.

    Industry: This compound is used in the development of new pharmaceuticals and as a lead compound for drug discovery

Comparison with Similar Compounds

Similar Compounds

Miltipolone is structurally similar to other diterpenoid tropolones, such as salviolone. Both compounds possess a tropolonoid moiety, which is responsible for their biological activities .

Uniqueness

What sets this compound apart from similar compounds is its unique norditerpene structure, which contributes to its potent cytotoxic properties. This structural uniqueness makes this compound a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

(1R,9S,11S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-11-7-12-13(8-14(20)17(11)21)19-6-4-5-18(2,3)16(19)9-15(12)22-10-19/h7-8,15-16H,4-6,9-10H2,1-3H3,(H,20,21)/t15-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCERTNNJMAPQRG-BXWFABGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Miltipolone and what is its significance?

A1: this compound is a novel diterpenoid tropolone isolated from the fresh root of Salvia miltiorrhiza Bunge, also known as Danshen. [] It is characterized by its unique tropolonoid norditerpene structure and exhibits potent cytotoxic activity against cultured cells. [, ] This makes this compound a promising candidate for further research in developing potential anticancer therapies.

Q2: What is the structure of this compound and how was it determined?

A2: this compound possesses a unique tropolonoid norditerpene structure. [] Its structure was elucidated using a combination of spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ] Further confirmation of the structure was achieved through total synthesis of a related compound, Salviolone, which is a bisnorditerpenoid also found in Salvia miltiorrhiza. []

Q3: What are the known biological activities of this compound?

A3: this compound has demonstrated potent cytotoxic activity against various cancer cell lines. [, ] This activity suggests its potential as an anticancer agent. Further research is needed to understand its specific mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Q4: Are there any other compounds similar to this compound found in Salvia miltiorrhiza?

A4: Yes, Salviolone, a bisnorditerpenoid possessing a benzotropolonoid moiety, was also isolated from the root of Salvia miltiorrhiza alongside this compound. [] Both compounds share structural similarities and exhibit cytotoxic activities, suggesting a potential link between their structure and biological function.

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